

Technical Guide: Physical and Chemical Properties of Purin-8-one Compounds

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Compound of Interest

Compound Name: 6-Chloro-7-ethyl-7H-purin-8(9H)-one
CAS No.: 885500-44-7
Cat. No.: B3195106

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Abstract

This technical guide provides a comprehensive analysis of purin-8-one (8-oxopurine) and its biologically significant derivatives, such as 8-oxoguanine. It is designed for researchers in medicinal chemistry and toxicology. The guide covers structural tautomerism, physicochemical constants, synthetic methodologies, and electrochemical properties, with a focus on their application in drug development (TLR7/8 agonists) and oxidative stress monitoring.

Part 1: Structural Dynamics and Tautomerism

The core structure of purin-8-one ($C_5H_4N_4O$) defies a single static representation due to rapid lactam-lactim tautomerism. Unlike the parent purine, the introduction of an oxygen at the C8 position significantly alters the aromatic character and hydrogen-bonding potential.

The Keto-Enol Equilibrium

In aqueous solution at physiological pH, the 6,8-diketo (lactam) tautomers predominate over the enol (8-hydroxy) forms. This preference is driven by the high resonance stabilization energy

of the amide-like linkage.

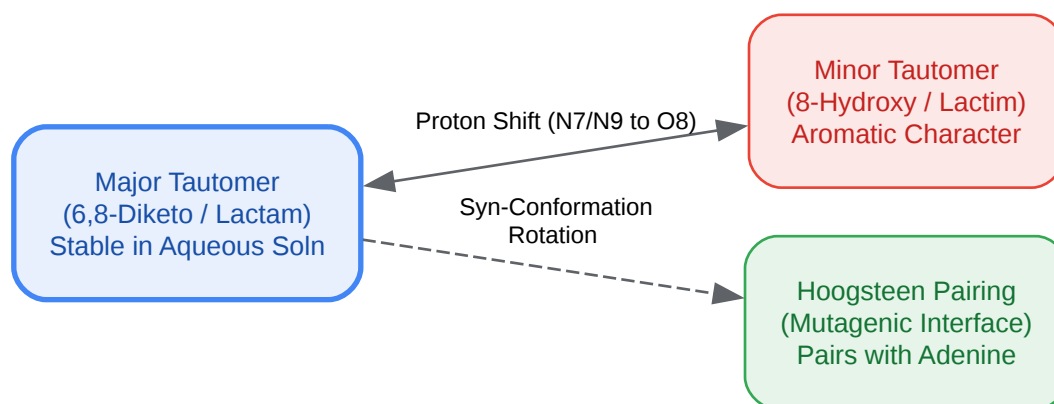
- Major Species: 7,9-dihydro-8H-purin-8-one (7H-8-oxo tautomer).
- Minor Species: 8-hydroxypurine (lactim form).

This equilibrium is critical for molecular recognition. For instance, the 6,8-diketo form of 8-oxoguanine presents a hydrogen bond donor at N7 and an acceptor at O8, facilitating the non-canonical Hoogsteen base pairing with Adenine, which leads to G:C

T:A transversions.

Graphviz Visualization: Tautomeric Shifts

The following diagram illustrates the equilibrium between the major keto form and the minor enol form, alongside the mutagenic Hoogsteen pairing interface.



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Caption: Equilibrium between the dominant 6,8-diketo form and the 8-hydroxy enol form, leading to mutagenic pairing potential.

Part 2: Physicochemical Profile[1]

The introduction of the carbonyl group at C8 drastically lowers the oxidation potential and alters the acid-base properties compared to unmodified purines.

Key Physical Constants

Property	Value / Characteristic	Context
Molecular Formula	C ₅ H ₄ N ₄ O	Parent Purin-8-one
Molecular Weight	136.11 g/mol	-
Solubility (Water)	~3.5 g/L (Predicted)	Low solubility due to strong intermolecular H-bonding (crystal lattice energy).
Acidic pKa (N-H)	8.6 – 8.9	Deprotonation of the N7/N9 imidazole ring proton. More acidic than purine (pKa 8.93).
Basic pKa (N1/N3)	~2.5	Protonation of the pyrimidine ring. Significantly less basic than parent purine.
UV	245 nm, 293 nm	Values for 8-oxoguanine. Exhibits a bathochromic shift vs. guanine due to extended conjugation.
Redox Potential	-0.30 V (vs. Ag/AgCl)	Critical: Much lower than Guanine (~-0.70 V), making it the primary site for oxidative hole migration in DNA.

Solubility and Stability

Purin-8-ones are amphoteric but generally exhibit poor solubility in neutral water. Solubility is significantly enhanced in:

- Alkaline conditions (pH > 10): Formation of the mono-anion.
- Acidic conditions (pH < 2): Formation of the cation.
- Stability: The C8-oxo group renders the imidazole ring susceptible to further oxidation by peroxynitrite or singlet oxygen, leading to ring opening (e.g., spiroiminodihydantoin).

Part 3: Chemical Synthesis and Reactivity[2]

Protocol: Traube-Like Cyclization (Urea Fusion)

This method is the industrial and laboratory standard for synthesizing 8-oxopurines from pyrimidine precursors. It avoids the use of hazardous phosgene.

Reagents:

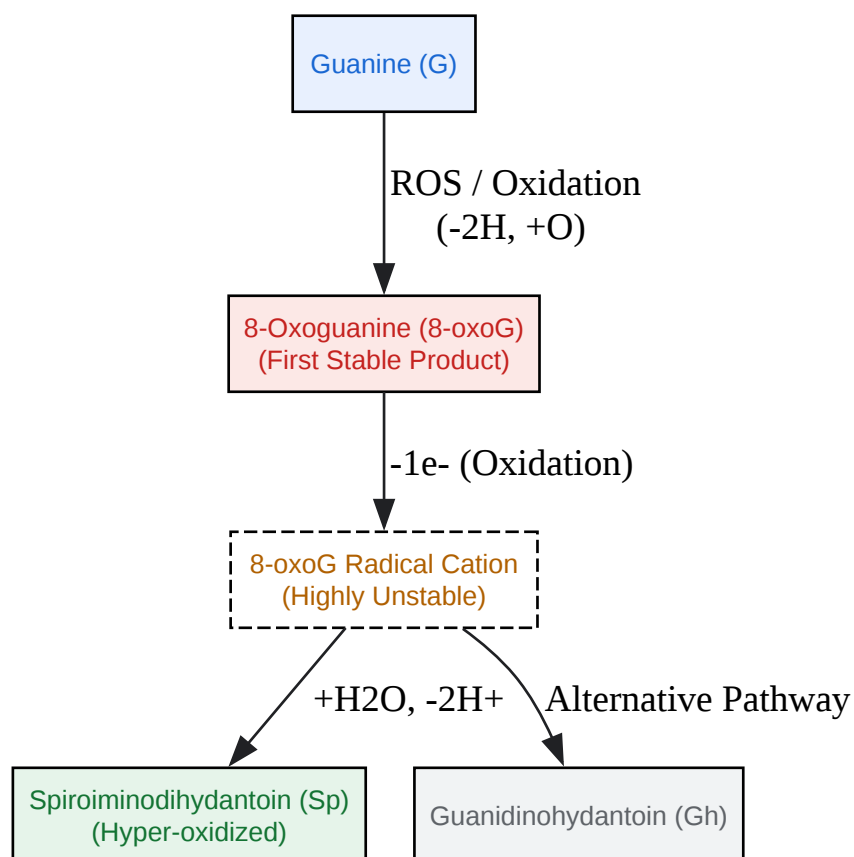
- 4,5-Diaminopyrimidine derivative (e.g., 2,4,5-triamino-6-hydroxypyrimidine sulfate).
- Urea (excess).
- Solvent: None (Melt) or Diglyme (high boiling point).

Step-by-Step Methodology:

- Preparation: Mix the 4,5-diaminopyrimidine salt (1.0 eq) with Urea (2.5 eq) in a round-bottom flask.
- Fusion: Heat the mixture in an oil bath to 150–170°C. The urea will melt, serving as both solvent and reagent.
 - Mechanism:[1][2][3] The amino groups of the pyrimidine attack the carbonyl of urea, releasing ammonia.
- Reaction Duration: Maintain temperature for 60 minutes. Evolution of ammonia gas indicates reaction progress.
- Work-up: Cool the melt to room temperature. The mass will solidify.
- Purification: Dissolve the solid in dilute NaOH (forming the soluble anion), filter to remove insoluble impurities, and then precipitate the product by acidifying to pH ~5 with acetic acid.
- Yield: Typically 60–80%.[4]

Oxidative Reactivity Pathway

The low oxidation potential of purin-8-one makes it a "sink" for electron holes. The following diagram details the degradation pathway from Guanine to the hyper-oxidized Spiroiminodihydantoin (Sp) lesion.



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Caption: Oxidative degradation pathway from Guanine to 8-oxoG and subsequent hyper-oxidized lesions.

Part 4: Biological Interface & Drug Development

TLR7/8 Agonists

Purin-8-one derivatives are potent agonists for Toll-like Receptors 7 and 8 (TLR7/8), which recognize single-stranded RNA.

- Mechanism: Small molecule agonists mimic the structure of viral ssRNA degradation products.

- SAR (Structure-Activity Relationship):
 - C8-Oxo: Essential for hydrogen bonding within the receptor binding pocket.
 - N9-Substitution: A benzyl or alkyl tail at N9 is critical for hydrophobic interaction with the receptor's leucine-rich repeat (LRR) domain.
 - C2-Butyl/Amino: Enhances potency and selectivity between TLR7 (interferon induction) and TLR8 (pro-inflammatory cytokine induction).

Mutagenicity

8-Oxoguanine is the most common DNA lesion. During replication:

- Anti-conformation: Pairs with Cytosine (Non-mutagenic).
- Syn-conformation: Pairs with Adenine via Hoogsteen edge (Mutagenic).
 - Result: G:C
T:A transversion.

Part 5: Analytical Characterization

Protocol: HPLC-ECD Detection

Due to the low oxidation potential of 8-oxopurines, Electrochemical Detection (ECD) is far more sensitive than UV.

System Setup:

- Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: 50 mM Potassium Phosphate (pH 5.5) with 5% Methanol.
- Flow Rate: 1.0 mL/min.

Detection Parameters:

- Coulometric Array or Amperometric Detector.

- Electrode 1 (Screening): +0.10 V (Eliminates easily oxidizable interference).
- Electrode 2 (Detection): +0.35 V to +0.40 V.
 - Note: Standard Guanine oxidizes at ~+0.70 V. By setting the detector to +0.40 V, the system is selectively blind to the massive excess of undamaged Guanine, detecting only the 8-oxo species.

References

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